molecular formula C21H23N3O4S2 B2898527 N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 325978-83-4

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2898527
CAS No.: 325978-83-4
M. Wt: 445.55
InChI Key: ZXELWDRJYQSHOE-UHFFFAOYSA-N
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Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzothiazole ring, an ethoxy group, a piperidinylsulfonyl group, and a benzamide moiety, making it a multifaceted molecule with potential for various chemical and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the formation of the benzothiazole ring. One common method involves the cyclization of 2-aminothiophenol with ethyl bromoacetate to form 6-ethoxybenzothiazole. This intermediate is then subjected to sulfonylation with piperidine-1-sulfonyl chloride under basic conditions to introduce the piperidinylsulfonyl group. Finally, the benzamide moiety is introduced through an amidation reaction with 4-aminobenzamide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation, usually in the presence of a catalyst or under acidic conditions.

Major Products

    Oxidation: Formation of ethoxybenzothiazole carboxylic acid.

    Reduction: Formation of 4-(piperidin-1-ylsulfonyl)benzylamine.

    Substitution: Formation of nitro or halogenated derivatives of the benzothiazole ring.

Scientific Research Applications

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The piperidinylsulfonyl group may enhance the compound’s binding affinity and specificity, while the benzamide moiety can contribute to its overall stability and solubility. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzothiazole: A simpler benzothiazole derivative with known pharmacological activities.

    6-ethoxybenzothiazole: Lacks the piperidinylsulfonyl and benzamide groups but shares the benzothiazole core.

    4-(piperidin-1-ylsulfonyl)benzamide: Contains the piperidinylsulfonyl and benzamide groups but lacks the benzothiazole ring.

Uniqueness

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the benzothiazole ring, ethoxy group, piperidinylsulfonyl group, and benzamide moiety allows for diverse interactions and applications that are not possible with simpler analogs .

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-2-28-16-8-11-18-19(14-16)29-21(22-18)23-20(25)15-6-9-17(10-7-15)30(26,27)24-12-4-3-5-13-24/h6-11,14H,2-5,12-13H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXELWDRJYQSHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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